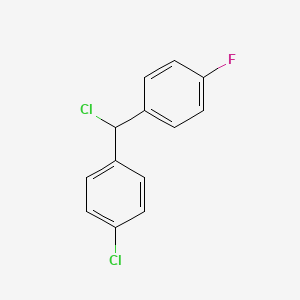

1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene pertains to a group of chemicals that exhibit significant photochromism, fluorescence, and other unique properties due to their molecular structure. This compound is analogous to those used in photochromic and fluorescent applications in materials science.

Synthesis Analysis

The synthesis of related compounds involves reactions that introduce chloro and fluoro groups into the benzene ring, which can significantly alter the compound's properties. For example, synthesis methods have been developed for similar molecules utilizing reactions that yield photochromic properties and fluorescence upon UV light irradiation (Liao, Zheng, & Pu, 2014).

Molecular Structure Analysis

Molecular structure analysis of analogous compounds reveals significant differences in their conformations, which can impact their chemical behavior and interaction with light. For instance, the molecular structures of certain isomeric compounds show varying dihedral angles, affecting their physical properties and chemical reactivity (Li et al., 2005).

Applications De Recherche Scientifique

1. Potential Calcium-Channel Antagonist Activity

A study investigated derivatives of 1,4-dihydropyridines, which include compounds structurally related to 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene, revealing their possible role as calcium modulatory properties. This insight indicates the potential for developing new pharmaceutical compounds with specific biological targets (Linden, Şafak, Şimşek, & Gündüz, 2011).

2. Photoheterolysis in Organic Synthesis

Research on photoheterolysis of haloanilines, closely related to 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene, demonstrated its application in organic synthesis. This process can lead to the formation of various organic compounds, highlighting its significance in synthetic chemistry (Fagnoni, Mella, & Albini, 1999).

3. Inhibitors in Crystal Structure Studies

A study analyzed the crystal structures of molecules including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, sharing similarities with 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene. These compounds have unique dihedral angles and distances, significant for understanding molecular interactions and crystal engineering (Li et al., 2005).

4. Application in Catalysis

A publication described the use of chloro(tetraphenylporphyrinato)iron as a catalyst in reactions involving derivatives of 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene. This research is essential for developing new catalytic methods in organic chemistry (Mbuvi & Woo, 2009).

Mécanisme D'action

The mechanism of action of halogenated benzenes in chemical reactions often involves the breaking and forming of bonds. In electrophilic aromatic substitution reactions, an electrophile replaces a hydrogen atom on the benzene ring. In nucleophilic aromatic substitution reactions, a nucleophile replaces a halogen atom .

Safety and Hazards

Orientations Futures

The study and use of halogenated benzenes continue to be an active area of research. They are important intermediates in the synthesis of various organic compounds. Future research may focus on developing more efficient synthesis methods, studying their reactivity, and exploring their potential applications .

Propriétés

IUPAC Name |

1-chloro-4-[chloro-(4-fluorophenyl)methyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2F/c14-11-5-1-9(2-6-11)13(15)10-3-7-12(16)8-4-10/h1-8,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAHMFOVBVDJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine](/img/structure/B2486043.png)

![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2486055.png)

![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)

![Methyl 3-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2486059.png)

![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)